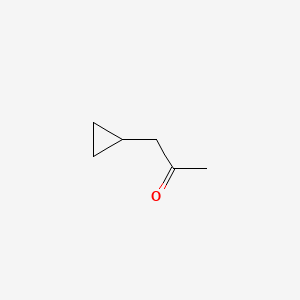

1-Cyclopropylpropan-2-one

Vue d'ensemble

Description

1-Cyclopropylpropan-2-one is an organic compound with the molecular formula C6H10O. It is a cyclic ketone characterized by the presence of a cyclopropyl group attached to a propanone backbone. This compound is a colorless liquid with a pungent odor and is soluble in many organic solvents such as alcohols and ethers .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Cyclopropylpropan-2-one can be synthesized through various methods. One common synthetic route involves the reaction of methylmagnesium bromide with 2-cyclopropyl-N-methoxy-N-methyl-acetamide. The reaction is typically carried out under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of cyclopropylacetone. This method is favored due to its scalability and cost-effectiveness. The reaction is conducted in the presence of a suitable catalyst, such as palladium on carbon, under high pressure and temperature .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Cyclopropylpropan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents such as phosphorus tribromide or thionyl chloride.

Major Products:

Oxidation: Cyclopropylacetic acid.

Reduction: Cyclopropylpropan-2-ol.

Substitution: Cyclopropyl halides.

Applications De Recherche Scientifique

Organic Synthesis

1-Cyclopropylpropan-2-one serves as a crucial intermediate in organic synthesis. It has been utilized in radical clock experiments to study reaction kinetics and mechanisms, demonstrating its utility in understanding fundamental chemical processes . The compound's ability to participate in various reactions makes it a valuable building block for synthesizing more complex molecules.

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals. Its derivatives are investigated for potential therapeutic effects, particularly as inhibitors in biological pathways. For instance, research has highlighted its role as an intermediate in synthesizing compounds that target specific kinases involved in cell cycle regulation, such as Bub1 kinase inhibitors .

Case Study 1: Synthesis of Bub1 Inhibitors

A study focused on the synthesis of Bub1 inhibitors utilized this compound as a starting material. The synthesized compounds demonstrated effective inhibition of the Bub1 kinase activity, which is crucial for chromosome alignment during cell division. The results indicated that modifications to the cyclopropyl moiety could enhance biological activity, showcasing the compound's significance in drug development .

Case Study 2: Deacylative Reactions

In another investigation, this compound was subjected to deacylative arylation reactions. This study revealed that the compound could efficiently react with various aryl halides under specific conditions, yielding products with high functional group tolerance. The findings suggest that this compound can facilitate the synthesis of diverse arylated derivatives, expanding its application scope in synthetic organic chemistry .

Mécanisme D'action

The mechanism of action of 1-cyclopropylpropan-2-one involves its interaction with specific molecular targets and pathways. As a ketone, it can undergo nucleophilic addition reactions, forming intermediates that participate in further chemical transformations. The cyclopropyl group imparts unique steric and electronic effects, influencing the reactivity and selectivity of the compound in various reactions .

Comparaison Avec Des Composés Similaires

Cyclopropylacetone: Similar in structure but lacks the additional carbon in the propanone backbone.

Cyclopropylmethyl ketone: Contains a cyclopropyl group attached to a methyl ketone.

Cyclopropylcarbinol: A cyclopropyl group attached to a primary alcohol.

Uniqueness: 1-Cyclopropylpropan-2-one stands out due to its combination of a cyclopropyl group and a propanone backbone, which imparts distinct reactivity and stability. This unique structure makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Activité Biologique

1-Cyclopropylpropan-2-one, a cyclopropyl-containing compound, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its cyclopropyl group attached to a propan-2-one backbone. This structural configuration imparts specific reactivity and interaction capabilities with biological molecules. The molecular formula is , and it exhibits properties typical of ketones, such as volatility and the ability to participate in nucleophilic addition reactions.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, including:

- Antimicrobial Activity : Studies have indicated that compounds containing cyclopropyl groups often exhibit antimicrobial properties. The unique strain of tension and steric hindrance provided by the cyclopropyl moiety can enhance the efficacy of these compounds against various pathogens.

- Antitumor Activity : Research has shown that cyclopropyl-containing compounds can influence cell proliferation and apoptosis. The mechanism often involves the inhibition of key enzymes or pathways involved in tumor growth.

- Neuroactivity : Some studies suggest that this compound may interact with neurotransmitter systems, potentially affecting mood and cognitive functions.

Antimicrobial Studies

A study published in Organic & Biomolecular Chemistry highlighted the synthesis of various cyclopropyl ketones, including this compound, and their evaluation against bacterial strains. The results indicated significant antimicrobial activity, particularly against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .

Antitumor Mechanisms

In an investigation into the antiproliferative effects of cyclopropyl compounds on cancer cell lines, researchers found that this compound exhibited notable cytotoxicity against MCF-7 breast cancer cells. The study suggested that the compound induces apoptosis through the activation of caspase pathways .

Neuroactivity Insights

A recent pharmacological evaluation indicated that this compound could modulate neurotransmitter release in vitro. This suggests potential therapeutic applications in treating neurological disorders, although further research is needed to elucidate the exact mechanisms involved .

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

1-cyclopropylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-5(7)4-6-2-3-6/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTNXHXGIKSAADL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70336883 | |

| Record name | 1-cyclopropylpropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4160-75-2 | |

| Record name | 1-Cyclopropyl-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4160-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-cyclopropylpropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.